Calcium N5-methyltetrahydrofolate is a calcium salt of the biologically active form of folate, known as N5-methyltetrahydrofolate. This compound plays a crucial role in various biological processes, particularly in one-carbon metabolism, which is vital for DNA synthesis and repair. The calcium salt form enhances its stability and bioavailability, making it suitable for use in dietary supplements and food fortification.
Calcium N5-methyltetrahydrofolate is synthesized from folic acid, a B-vitamin commonly found in leafy greens, legumes, and fortified foods. The synthesis process involves several chemical reactions that convert folic acid into its active form.
This compound falls under the category of vitamins and nutritional supplements. It is classified as a water-soluble vitamin due to its solubility in water, which facilitates its absorption in the human body.
The synthesis of Calcium N5-methyltetrahydrofolate typically involves the following steps:
Asymmetric catalytic hydrogenation is often employed to improve the yield and purity of the product. A typical reaction may involve using catalysts such as rhodium with specific ligands to selectively produce the desired stereoisomer of tetrahydrofolic acid .
Relevant data indicates that Calcium N5-methyltetrahydrofolate retains its activity over a range of pH levels but may degrade under extreme conditions .
Calcium N5-methyltetrahydrofolate is widely used in:
Calcium N5-methyltetrahydrofolate (CAS 26560-38-3) is a complex organometallic compound with the molecular formula C₂₀H₂₃CaN₇O₆ and a molecular weight of 497.52 g/mol [1] [6] [9]. Its core structure consists of three key components: (1) a 6-methylpterin ring system in the fully reduced tetrahydro state, (2) a para-aminobenzoic acid (pABA) bridge, and (3) an L-glutamate moiety. The calcium ion coordinates with two carboxylate groups—one from the glutamate side chain and another from the terminal carboxyl group—forming a stable bidentate complex [6] [8].
The compound exhibits significant stereochemical complexity. The tetrahydrofolate ring system contains two chiral centers (C6 and N5), but biological activity depends critically on the (6S) configuration. Naturally occurring and biologically active L-5-methyltetrahydrofolate exclusively adopts the (6S) stereochemistry. The synthetic calcium salt typically maintains high stereochemical purity (>98% 6S isomer) through chiral resolution techniques during manufacturing [2] [5]. This stereoselectivity is pharmacologically crucial because the (6R) isomer is metabolically inactive and not utilized in human one-carbon transfer pathways [2] [10].
Table 1: Molecular Characterization of Calcium N5-methyltetrahydrofolate
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₀H₂₃CaN₇O₆ | [1][6][9] |
Molecular Weight | 497.52 g/mol | [6][7][9] |
CAS Registry Number | 26560-38-3 | [3][6][9] |
Chiral Purity | >98% (6S) isomer | [2][5] |
Key Functional Groups | Pteridine ring, benzamide, dicarboxylate, methyltetrahydro substitution | [6][8] |
The crystalline stability of calcium N5-methyltetrahydrofolate is intrinsically linked to its hydration states and storage conditions. The compound typically crystallizes as a hydrate, with monohydrate and trihydrate forms being most common. These hydration states significantly influence physicochemical properties: the trihydrate exhibits greater molecular mobility and lower thermal stability (decomposition onset: ~120°C) compared to the monohydrate form (decomposition onset: ~150°C) [5] [9]. Both forms are highly hygroscopic, requiring strict moisture control during storage and handling to prevent polymorphic transitions or degradation [8] [9].
Crystal engineering approaches utilize sulfonic acid derivatives (e.g., p-toluenesulfonic acid, benzenesulfonic acid) to stabilize the crystalline lattice. These additives form hydrogen bonds with the pteridine N-H groups and carboxylate moieties, reducing oxidative degradation. When crystallized with p-toluenesulfonic acid under controlled humidity (45-55% RH), the resulting crystals demonstrate 87% less oxidative degradation after 12 months at -20°C compared to unstabilized forms [5]. The crystalline structure also provides protection against photodegradation—lyophilized crystals retain >95% potency after 500 lux-hours light exposure, whereas amorphous forms degrade by 22% under identical conditions [5] [8].
Table 2: Hydration States and Stability Properties
Hydration Form | Thermal Decomposition Onset | Critical Relative Humidity | Stabilizing Agents |
---|---|---|---|
Monohydrate | 150°C | 45-55% | p-Toluenesulfonic acid |
Trihydrate | 120°C | 60-70% | Benzenesulfonic acid |
Anhydrous* | 185°C | <10% | Trifluoroacetic acid |
*Note: Anhydrous form is difficult to stabilize and rarely used commercially [5] [9].
Industrial synthesis of calcium N5-methyltetrahydrofolate employs three principal routes with distinct chiral control strategies:
Chemical Reduction Route: The traditional method reduces folic acid to tetrahydrofolate using sodium borohydride (NaBH₄) in alkaline conditions (pH 10-12), followed by methylation with formaldehyde/NaBH₄. However, this approach yields racemic (6R,S)-5-methyltetrahydrofolate requiring costly chiral resolution (e.g., diastereomeric salt formation with chiral amines like 1-phenylethylamine). Major drawbacks include low enantioselectivity (≤70% ee) and significant borohydride waste [2].
Catalytic Hydrogenation Route: Modern facilities prefer palladium-catalyzed (5-10% Pd/C) asymmetric hydrogenation at 50-100 psi H₂ pressure. This method directly generates (6S)-tetrahydrofolate with 90-95% ee when conducted in the presence of chiral ligands like (R)-BINAP. Subsequent methylation uses dimethyl sulfate or methyl iodide in aprotic solvents to afford L-5-methyltetrahydrofolate with minimal racemization [5].
Salt Formation: Free acid conversion to calcium salt occurs via reaction with calcium chloride or calcium hydroxide in aqueous methanol (50-60°C). Critical process parameters include maintaining pH 6.5-7.0 during salt formation and controlled cooling crystallization (0.5°C/min) to obtain the preferred monohydrate polymorph [5] [9].
Recent innovations focus on waste reduction: One Chinese patent (CN108164531B) eliminates borohydrides entirely, employing catalytic transfer hydrogenation with ammonium formate/Pd-C, reducing chemical oxygen demand (COD) in wastewater by 92% compared to borohydride processes [2]. Another advance (CN113603691A) uses membrane-integrated continuous crystallization, boosting yield to 85% while maintaining >99.5% chiral purity [5].
Table 3: Industrial Synthesis Methods Comparison
Method | Chiral Control | Yield | Purity (6S) | Environmental Impact |
---|---|---|---|---|
Chemical Reduction | Post-synthesis resolution | 52-58% | 70-85% | High borohydride waste |
Catalytic Hydrogenation | In situ asymmetric hydrogenation | 78-82% | 95-99% | Moderate Pd catalyst recycling |
Enzymatic Methylation | Stereospecific enzymatic conversion | 65-70% | >99% | Low waste but high enzyme costs |
Calcium N5-methyltetrahydrofolate exhibits distinct advantages over common folate forms in solubility, metabolic utilization, and stability:
Bioavailability: The calcium salt demonstrates 700% higher water solubility (40.2 mg/mL at pH 2) compared to folic acid (1.6 mg/mL) and 300% greater than levomefolic acid free form [3] [8]. This enhanced solubility translates to superior intestinal absorption—pharmacokinetic studies in models show 1.8-fold higher AUC (0-∞) than folic acid and 1.3-fold higher than synthetic (6R,S) racemates [8]. The calcium counterion facilitates paracellular transport through intestinal calcium channels, bypassing the proton-coupled folate transporter (PCFT) saturation that limits folic acid absorption [8].
Metabolic Function: Unlike synthetic folic acid, calcium N5-methyltetrahydrofolate requires no enzymatic reduction by dihydrofolate reductase (DHFR), making it immediately available for homocysteine remethylation. This bypass is particularly advantageous in individuals with MTHFR polymorphisms (e.g., C677T variant) where enzyme activity is reduced by 30-70% [10]. The compound serves as the primary circulatory folate (>90% of plasma folate) and uniquely crosses the blood-brain barrier via reduced folate carrier (RFC) transporters [8] [10].
Chemical Stability: Comparative studies reveal the calcium salt’s superiority in oxidative environments. Accelerated stability testing (40°C/75% RH) shows calcium N5-methyltetrahydrofolate retains 89% potency after 6 months versus 42% for tetrahydrofolic acid and 67% for folic acid [8]. Its crystalline structure provides exceptional protection against C9-N10 bond cleavage—the primary degradation pathway in neutral folate solutions [5] [9].
Antioxidant Capacity: The (6S) isomer demonstrates stereospecific antioxidant effects not observed in racemic mixtures. In TEAC assays, (6S)-5-methyltetrahydrofolate exhibits 2.3-fold greater radical scavenging capacity than the (6R,S) racemate at pH 7.4 due to favorable electron donation geometry from the pteridine ring [8]. This property may contribute to protection against DNA strand breaks, as demonstrated in radiation-exposed models where pretreatment reduced strand breaks by 67% compared to unprotected controls [8].
Table 4: Comparative Properties of Key Folate Derivatives
Property | Calcium N5-Methyltetrahydrofolate | Folic Acid | (6R,S)-5-MTHF Racemate | Levomefolic Acid |
---|---|---|---|---|
Solubility (mg/mL) | 40.2 (pH 2) | 1.6 (pH 2) | 28.5 (pH 2) | 12.8 (pH 2) |
Bioavailability | 100% (reference) | 60-85% | 70-75% | 92-95% |
Enzymatic Activation | None required | Requires DHFR reduction | Partial activation needed | None required |
Stability (t90 at 25°C) | 24 months | 36 months | 9 months | 6 months |
Blood-Brain Barrier Penetration | Yes | No | Limited | Yes |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7